Amitrol
Overview
Description
Mechanism of Action
Target of Action
Amitrole primarily targets the process of carotenoid biosynthesis . It acts as a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase , an enzyme catalyzing the sixth step of histidine production .
Mode of Action
Amitrole interferes with the metabolism of nucleic acid precursors and disrupts chloroplast development and regrowth from buds . It inhibits carotenoid synthesis, which in turn affects chlorophyll formation .
Biochemical Pathways
The inhibition of carotenoid synthesis by Amitrole leads to the accumulation of carotenoid precursors in treated plants . This disruption in the carotenoid pathway can lead to the photodestruction of chlorophyll and chloroplast disruption .
Pharmacokinetics
In rats given Amitrole with drinking water for 12 successive days at a daily dose of approximately 200 mg/kg, plasma levels of triiodothyronine and thyroxine displayed a progressive reduction . This indicates that Amitrole is rapidly absorbed and almost completely excreted, indicating high bioavailability .
Result of Action
The primary result of Amitrole’s action is the inhibition of the synthesis of carotenoids, leading to the photodestruction of chlorophyll and chloroplast disruption . This disruption in the carotenoid pathway can lead to the death of the plant, making Amitrole an effective herbicide .
Action Environment
Amitrole is volatile, highly soluble in water, and based on its chemical properties, is moderately mobile with some potential for leaching to groundwater . Environmental factors such as light intensity and temperature can influence the efficacy and stability of Amitrole .
Biochemical Analysis
Biochemical Properties
Amitrole is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production . Therefore, Amitrole plays a significant role in biochemical reactions by interacting with this enzyme and inhibiting its function .
Cellular Effects
Amitrole has been found to cause alterations in plant cells. For instance, in seedlings treated with Amitrole, the chlorophylls appeared to be quite stable . This suggests that Amitrole can influence cellular processes such as pigment biosynthesis and chlorophyll formation .
Molecular Mechanism
The molecular mechanism of Amitrole involves its role as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . By binding to this enzyme, Amitrole prevents it from catalyzing the sixth step of histidine production . This inhibition can lead to changes in gene expression related to histidine synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amitrole can change over time. For example, Amitrole metabolism in the leaves of certain species was found to be greater when held in light than in darkness . This suggests that the stability and degradation of Amitrole can be influenced by environmental factors such as light .
Dosage Effects in Animal Models
In animal models, the effects of Amitrole can vary with different dosages. For instance, in studies using laboratory animals, Amitrole has been shown to cause significant time- and dose-related decreases in body weight . At high doses, Amitrole can lead to antithyroid effects .
Metabolic Pathways
Amitrole is involved in the metabolic pathway of histidine synthesis. It interacts with the enzyme imidazoleglycerol-phosphate dehydratase, inhibiting its function and thereby affecting the production of histidine .
Transport and Distribution
Due to its low vapour pressure, Amitrole does not enter the atmosphere but is readily soluble in water . This suggests that Amitrole can be transported and distributed within cells and tissues via aqueous solutions .
Subcellular Localization
Given its role in inhibiting an enzyme involved in histidine synthesis, it is likely that Amitrole localizes to areas of the cell where this metabolic process occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amitrol can be synthesized through various methods. One common method involves the reaction of hydrazine with formamide, followed by cyclization to form the triazole ring . Another method includes the reaction of hydrazine with cyanamide, leading to the formation of the triazole structure .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of hydrazine hydrate with formamide under controlled conditions. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound . The product is purified through crystallization and filtration processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Amitrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving this compound often use halogenating agents like chlorine or bromine.
Major Products Formed:
Scientific Research Applications
Amitrol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiouracils: Similar to amitrol in their goitrogenic effects on the thyroid gland.
Goitrogenic Constituents of Cabbage and Carrot: These compounds also inhibit thyroid peroxidase, leading to thyroid hyperplasia.
Uniqueness of this compound: this compound is unique due to its dual role as a herbicide and growth regulator, along with its specific inhibition of thyroid peroxidase and effects on chloroplast development . Its high solubility in water and moderate mobility also distinguish it from other herbicides .
Properties
IUPAC Name |
1H-1,2,4-triazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSJWNVTNUYHDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Record name | AMITROLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | AMITROLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 3-amino-1,2,4-triazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/3-amino-1,2,4-triazole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020076 | |
Record name | Amitrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder. | |
Record name | AMITROLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Amitrole | |
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URL | https://haz-map.com/Agents/290 | |
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Record name | AMITROLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
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Record name | AMITROLE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/446 | |
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Record name | Amitrole | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
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Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28% | |
Record name | SID47193690 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | AMITROLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16159 | |
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Record name | AMITROLE | |
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Record name | AMITROLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
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Record name | Amitrole | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
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Density |
1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14 | |
Record name | AMITROLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16159 | |
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Record name | AMITROLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |
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Record name | AMITROLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
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Record name | AMITROLE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/446 | |
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Record name | Amitrole | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
Relative vapor density (air = 1): 2.9 | |
Record name | AMITROLE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
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Vapor Pressure |
4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg | |
Record name | AMITROLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16159 | |
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Record name | Amitrole | |
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Record name | AMITROLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | AMITROLE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/446 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Amitrole | |
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URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Amitrole inhibits peroxidase activity in liver & thyroids, & mode of action in producing thyroid tumors appears to be related to goitrogenic effect of amitrole with resultant increased TSH (thyroid-stimulating hormone) ... ., This study demonstrated that the compound 3-amino-1,2,4-triazole is a strong inhibitor of erythrocyte glutathione peroxidase activity. Moreover, 3-amino-1,2,4-triazole inhibits arachidonic-induced malondialdehyde formation in platelet-rich plasma and prostacyclin-like activity generation in aorta rings. These results give new lines of evidence on the connection between glutathione peroxidase activity and prostaglandin synthesis in rat platelets and arterial vessel walls., A technique for the cytochemical demonstration of peroxidase activity in unfixed guinea-pig thyroid tissue is described. Both 3-amino-1,2,4-triazole and methimazole inhibited peroxidase activity in the follicle cells (enzyme activity was still seen in the erythrocytes), maximal inhibition occurring at 10 mmol., Interference with histidine metabolism, inhibition of pigment biosynthesis, or both have been the principal candidates for the primary site of action of 3-amino-1,2,4-triazole (amitrole). Arabidopsis thaliana is sensitive to 1,2,4-triazole-3-alanine, a feedback inhibitor of histidine biosynthesis, and this effect is reversed by histidine. The combination of triazolealanine and histidine, however, does not reverse the herbicical effect of amitrole. This indicates that amitrole toxicity is not caused by histidine starvation, nor is it caused by the accumulation of a toxic intermediate of the histidine pathway. Amitrole inhibits root elongation at lower concentrations than it causes pigment bleaching in the leaves. In contrast, fluridone, a known inhibitor of the carotenoid biosynthetic pathway does not block root elongation. Fluridone also inhibits carotenoid accumulation in etiolated seedlings in the dark, but amitrole does not. Last, gabaculine and acifluorfen, but not amitrole, prevent chlorophyll accumulation in greeting etiolated seedlings of Arabidopsis. ..., For more Mechanism of Action (Complete) data for AMITROLE (8 total), please visit the HSDB record page. | |
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Color/Form |
Transparent to off white crystalline powder | |
CAS No. |
61-82-5, 65312-61-0, 65312-62-1 | |
Record name | AMITROLE | |
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URL | https://cameochemicals.noaa.gov/chemical/16159 | |
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Record name | 4H-1,2,4-Triazol-3-amine | |
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Record name | 1H-1,2,4-Triazol-5-amine | |
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Record name | 1,2-Dihydro-3H-1,2,4-triazol-3-imine | |
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Record name | Amitrole [ANSI:BSI:ISO] | |
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Record name | (4H)-1,2,4-Triazol-3-amine | |
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Record name | Amitrole | |
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Record name | Amitrole | |
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Record name | 1H-1,2,4-Triazol-5-amine | |
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Record name | Amitrole | |
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Record name | Amitrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4H)-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMITROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF80H5GXUF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMITROLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMITROLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | AMITROLE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/446 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F | |
Record name | AMITROLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | AMITROLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMITROLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | AMITROLE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/446 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Amitrole | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.